BenchChemオンラインストアへようこそ!

(3-Fluoro-4-thiomorpholin-4-ylphenyl)amine hydrochloride

Antimycobacterial activity Oxazolidinone SAR Tuberculosis drug discovery

(3-Fluoro-4-thiomorpholin-4-ylphenyl)amine hydrochloride (CAS 1332530-82-1) is a fluorinated aniline building block distinguished by its para-thiomorpholine substituent. The free base form (CAS 237432-11-0) serves as the validated aniline intermediate (IV) in the established synthetic route to sutezolid (PNU-100480), an investigational oxazolidinone antibiotic that progressed to Phase II clinical trials for drug-resistant tuberculosis.

Molecular Formula C10H14ClFN2S
Molecular Weight 248.75 g/mol
CAS No. 1332530-82-1
Cat. No. B1396484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Fluoro-4-thiomorpholin-4-ylphenyl)amine hydrochloride
CAS1332530-82-1
Molecular FormulaC10H14ClFN2S
Molecular Weight248.75 g/mol
Structural Identifiers
SMILESC1CSCCN1C2=C(C=C(C=C2)N)F.Cl
InChIInChI=1S/C10H13FN2S.ClH/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13;/h1-2,7H,3-6,12H2;1H
InChIKeyXWCZNCAVDNGPLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (3-Fluoro-4-thiomorpholin-4-ylphenyl)amine hydrochloride CAS 1332530-82-1: Key Intermediate for Next-Generation Oxazolidinone Antibiotics


(3-Fluoro-4-thiomorpholin-4-ylphenyl)amine hydrochloride (CAS 1332530-82-1) is a fluorinated aniline building block distinguished by its para-thiomorpholine substituent. The free base form (CAS 237432-11-0) serves as the validated aniline intermediate (IV) in the established synthetic route to sutezolid (PNU-100480), an investigational oxazolidinone antibiotic that progressed to Phase II clinical trials for drug-resistant tuberculosis. The salient structural feature of sutezolid and its close analogs is the appended thiomorpholine moiety [1]. The hydrochloride salt offers enhanced purity (≥98%) and controlled storage stability (2–8°C, sealed dry) compared to the free base .

Why 3-Fluoro-4-morpholinoaniline Cannot Replace (3-Fluoro-4-thiomorpholin-4-ylphenyl)amine hydrochloride in Anti-TB Drug Discovery


The replacement of the morpholine oxygen with a sulfur atom in the thiomorpholine ring fundamentally alters the pharmacodynamic and selectivity profile of the final oxazolidinone. Sutezolid, built from the thiomorpholine-containing aniline intermediate, exhibits a 2-fold lower MIC50 against Mycobacterium tuberculosis clinical isolates (0.15 µg/mL) compared to linezolid (0.30 µg/mL), which is derived from the morpholine analog [1]. More critically, sutezolid demonstrates a 4.2-fold higher mitochondrial selectivity index (67 vs. 16), predicting a wider therapeutic window and reduced risk of myelosuppression during prolonged TB therapy [1]. Generic substitution of the thiomorpholine intermediate with its morpholine counterpart would abolish these clinically meaningful advantages.

Quantitative Differentiation Evidence: (3-Fluoro-4-thiomorpholin-4-ylphenyl)amine hydrochloride vs. Closest Analogs


Superior Antimycobacterial Potency of Thiomorpholine-Derived Sutezolid vs. Morpholine-Derived Linezolid (MIC50)

In a side-by-side comparison of oxazolidinones against 69 M. tuberculosis clinical isolates using the microplate alamarBlue assay (MABA), sutezolid—synthesized from (3-fluoro-4-thiomorpholin-4-ylphenyl)amine hydrochloride as the key aniline intermediate—demonstrated an MIC50 of 0.15 µg/mL, whereas linezolid, derived from 3-fluoro-4-morpholinoaniline, exhibited an MIC50 of 0.30 µg/mL [1]. The 2-fold lower MIC50 translates to superior potency against both drug-sensitive and multidrug-resistant Mtb isolates. The antimicrobial action ranking was sutezolid > tedizolid > contezolid and linezolid > delpazolid across the clinical isolate panel [2].

Antimycobacterial activity Oxazolidinone SAR Tuberculosis drug discovery

4.2-Fold Higher Mitochondrial Selectivity Index vs. Linezolid Predicts Reduced Hematologic Toxicity

Mitochondrial protein synthesis (MPS) inhibition is an accepted surrogate for clinical oxazolidinone toxicity, correlating with myelosuppression. In the same side-by-side profiling study, sutezolid achieved an MPS IC50 of 10 µg/mL and an MIC50 of 0.15 µg/mL against M. tuberculosis, yielding a selectivity index (MPS IC50/MIC50) of 67. In contrast, linezolid showed an MPS IC50 of 4.8 µg/mL and an MIC50 of 0.30 µg/mL, yielding a selectivity index of only 16 [1]. The 4.2-fold higher selectivity index indicates that sutezolid can achieve effective bacterial killing at concentrations that are far less likely to impair mitochondrial function. TBI-223 and sutezolid were identified as the most promising candidates with selectivity indices >20, while linezolid and tedizolid fell below this threshold [1].

Mitochondrial toxicity Selectivity index Safety pharmacology

Hydrochloride Salt Form Provides Higher Certified Purity and Improved Storage Stability vs. Free Base

The hydrochloride salt (CAS 1332530-82-1) is supplied with certified purity ≥98% and recommended storage at 2–8°C, sealed in dry conditions . In contrast, the free base (CAS 237432-11-0) is typically offered at 95% purity and requires storage at room temperature under inert atmosphere with protection from light . The hydrochloride salt's higher certified purity reduces the need for pre-synthetic purification and minimizes variability in downstream coupling reactions. Its defined stoichiometry and solid-state stability at refrigerated temperatures facilitate long-term inventory management and reproducible scale-up in multi-step syntheses.

Salt selection Chemical stability Procurement specifications

Established Synthetic Route and Orphan Drug Precedent for the Thiomorpholine-Containing Intermediate

The synthetic route from 1,2-difluoro-4-nitrobenzene through (3-fluoro-4-thiomorpholin-4-ylphenyl)amine (free base) and subsequent carbamate formation, cyclization, mesylation, azide displacement, Staudinger reduction, and acetylation is fully detailed in the primary literature and patent filings from Pharmacia & Upjohn (now Pfizer) [1]. This validated route leads to sutezolid, which received orphan drug designation from the European Medicines Agency (EU/3/11/897) for the treatment of tuberculosis [2]. No comparable regulatory precedent exists for oxazolidinones derived from alternative aniline intermediates such as 3-fluoro-4-morpholinoaniline (linezolid) in the context of TB, as linezolid is used off-label for MDR-TB and is associated with dose-limiting toxicity.

Process chemistry Regulatory CMC Orphan drug synthesis

Divergent Antimycobacterial Spectrum: Sutezolid Active Against Slow-Growing Mycobacteria, Linezolid Less Active

In a parallel MIC determination against 16 mycobacterial reference strains, sutezolid manifested potent activity against reference strains of slowly growing mycobacteria (SGM) but showed limited activity against rapidly growing mycobacteria (RGM). In contrast, linezolid was less active against the non-tuberculous mycobacterial references overall, including both SGM and RGM species [1]. This divergent spectrum suggests that the thiomorpholine moiety (derived from the target intermediate) confers a distinct target engagement profile against mycobacterial ribosomes that is not replicated by the morpholine-containing linezolid scaffold. This differential is relevant for programs targeting nontuberculous mycobacterial (NTM) lung disease, where linezolid's limited potency and toxicity have restricted its clinical utility.

Nontuberculous mycobacteria Antimicrobial spectrum Drug repurposing

Priority Application Scenarios for (3-Fluoro-4-thiomorpholin-4-ylphenyl)amine hydrochloride in Drug Discovery and Process Development


Synthesis of Sutezolid and Next-Generation Thiomorpholine-Containing Oxazolidinones Targeting Multidrug-Resistant Tuberculosis

This intermediate is the validated aniline building block for sutezolid (PNU-100480), which has demonstrated superior potency (MIC50 0.15 µg/mL) and a 4.2-fold higher mitochondrial selectivity index compared to linezolid in head-to-head testing [1]. Medicinal chemistry teams developing new oxazolidinone analogs with improved safety profiles over linezolid can use this intermediate to access the thiomorpholine scaffold and explore SAR around the sulfur-containing ring, the C5-side chain, and the oxazolidinone core [2].

Pre-Clinical Development of Oxazolidinones for Nontuberculous Mycobacterial (NTM) Lung Disease

Sutezolid, derived from this intermediate, exhibits potent in vitro activity against slowly growing mycobacteria (SGM) including M. avium complex (MIC range 0.5–4 µg/mL) and demonstrates 4- to 8-fold lower MICs than linezolid against M. intracellulare [1][3]. Teams pursuing NTM indications—where linezolid's toxicity and limited potency restrict clinical use—should prioritize this intermediate to access the thiomorpholine-containing scaffold.

Process Chemistry Scale-Up and CMC Development for Oxazolidinone APIs

The hydrochloride salt form offers certified purity ≥98% and defined storage stability (2–8°C, sealed dry) , critical for reproducible coupling yields in multi-step syntheses. The fully elaborated synthetic route from 1,2-difluoro-4-nitrobenzene through to the final oxazolidinone is documented in the patent and primary literature [2]. This intermediate is suitable for kilogram-scale procurement for IND-enabling GMP manufacture, benefiting from the regulatory precedent established by sutezolid's EMA orphan designation (EU/3/11/897) [4].

Reference Standard and Analytical Method Development for Thiomorpholine-Containing Oxazolidinones

Given its well-defined structure (molecular formula C10H14ClFN2S, MW 248.75, LogP 2.38, TPSA 29.26) and availability at ≥98% purity, this hydrochloride salt can serve as a reference standard for HPLC purity analysis, LC-MS identity confirmation, and residual solvent testing during API release. Analytical development teams can leverage its distinct thiomorpholine spectroscopic signature (C-S-C stretch) and the fluorine atom (¹⁹F NMR probe) for method specificity validation.

Quote Request

Request a Quote for (3-Fluoro-4-thiomorpholin-4-ylphenyl)amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.